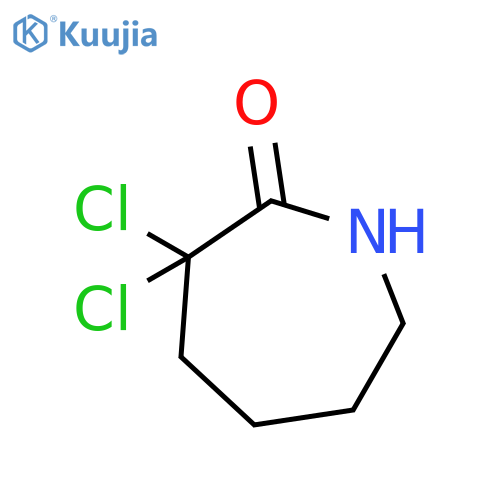Cas no 1709-14-4 (3,3-dichloroazepan-2-one)
3,3-ジクロロアゼパン-2-オンは、7員環のラクタム構造を有する有機化合物です。分子式C6H9Cl2NOで表され、塩素原子を2つ含むことが特徴です。この化合物は、医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待されています。特に、立体選択的反応や環拡張反応における高い反応性を示すため、複雑なヘテロ環化合物の合成に有用です。また、分子内の極性官能基により、特定の溶媒への溶解性に優れている点も利点です。安定性と反応性のバランスが取れており、有機合成化学における多様な変換反応に適しています。

3,3-dichloroazepan-2-one structure
商品名:3,3-dichloroazepan-2-one
3,3-dichloroazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Azepin-2-one,3,3-dichlorohexahydro-
- 3,3-dichloroazepan-2-one
- NSC12943
- BAA70914
- W15271
- HMS3086D03
- SCHEMBL8778459
- 3,3-Dichloro-2-azepanone #
- CHEMBL1888537
- 1709-14-4
- YBOFMSCOQHPFRN-UHFFFAOYSA-N
- 2,2-DichlorocaprolactaM
- CS-0215449
- NSC-12943
- EN300-248891
- DTXSID10279508
- 3,3-dichloro-azepan-2-one
- SMR001547778
- AS-58003
- A852059
- MFCD00463348
- alpha,alpha-dichloro-epsilon-caprolactam
- 2H-Azepin-2-one,3-dichlorohexahydro-
- 2H-Azepin-2-one, 3,3-dichlorohexahydro-
- AKOS005445406
- MLS002638289
- STK370038
- DS-013293
-
- MDL: MFCD00463348
- インチ: InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
- InChIKey: YBOFMSCOQHPFRN-UHFFFAOYSA-N
- ほほえんだ: ClC1(Cl)CCCCNC1=O
計算された属性
- せいみつぶんしりょう: 181.00627
- どういたいしつりょう: 181.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 29.1
3,3-dichloroazepan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D476228-50mg |
3,3-dichloroazepan-2-one |
1709-14-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-248891-0.5g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 0.5g |
$334.0 | 2024-06-19 | |
| Enamine | EN300-248891-2.5g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 2.5g |
$900.0 | 2024-06-19 | |
| Enamine | EN300-248891-0.25g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 0.25g |
$212.0 | 2024-06-19 | |
| Chemenu | CM284964-1g |
3,3-Dichloroazepan-2-one |
1709-14-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D770753-100mg |
2,2-DichlorocaprolactaM |
1709-14-4 | 95% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | D770753-250mg |
2,2-DichlorocaprolactaM |
1709-14-4 | 95% | 250mg |
$285 | 2024-06-06 | |
| Enamine | EN300-248891-1g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 1g |
$428.0 | 2023-09-15 | |
| A2B Chem LLC | AF02857-250mg |
3,3-Dichloroazepan-2-one |
1709-14-4 | 95% | 250mg |
$259.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15632-100mg |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 100mg |
¥725.0 | 2024-04-23 |
3,3-dichloroazepan-2-one 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
1709-14-4 (3,3-dichloroazepan-2-one) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1709-14-4)3,3-dichloroazepan-2-one

清らかである:99%
はかる:1g
価格 ($):806.0